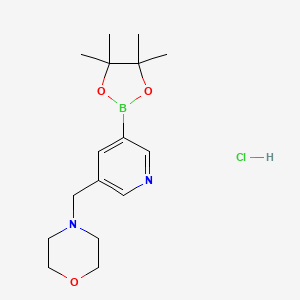

5-Morpholinomethylpyridine-3-boronic acid pinacol ester HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Morpholinomethylpyridine-3-boronic acid pinacol ester hydrochloride is a chemical compound with the CAS Number: 2377610-96-1. Its molecular weight is 340.66 and its molecular formula is C16H26BClN2O3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25BN2O3.ClH/c1-15(2)16(3,4)22-17(21-15)14-9-13(10-18-11-14)12-19-5-7-20-8-6-19;/h9-11H,5-8,12H2,1-4H3;1H . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Suzuki Coupling Reactions : Pinacolboronate esters are pivotal in Suzuki coupling reactions, which are instrumental in constructing complex organic molecules by connecting organic building blocks. Their analysis and purification pose unique challenges due to their sensitivity to hydrolysis. Innovative strategies, such as the use of non-aqueous and aprotic diluents and highly basic mobile phases, have been developed to stabilize these compounds for purity analysis (Zhong et al., 2012).

Metal- and Additive-Free Borylation : A novel, environmentally friendly method for synthesizing boronic acids and esters from haloarenes without the need for metal catalysts has been developed. This photoinduced borylation technique simplifies the production process, avoiding the use of toxic and expensive materials (Mfuh et al., 2017).

Polymer Synthesis

Suzuki Polycondensation : Thiophenebisboronic derivatives have been utilized in palladium-catalyzed Suzuki polycondensations to prepare alternating thiophene−phenylene copolymers, demonstrating the utility of boronic esters in polymer chemistry (Jayakannan et al., 2001).

Functional Materials Development

Catalyst-Transfer Polymerization : Research has shown the effective use of dibromoarene and arylenediboronic acid (ester) in Suzuki-Miyaura coupling polymerization to produce high-molecular-weight π-conjugated polymers with boronic acid (ester) termini, paving the way for the synthesis of advanced materials (Nojima et al., 2016).

Water-Soluble Boronic Acid Polymers : A facile route to well-defined boronic acid (co)polymers from stable boronic ester monomers has been developed, highlighting the potential of these compounds in creating novel polymer materials that can form micelles in aqueous media (Cambre et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O3.ClH/c1-15(2)16(3,4)22-17(21-15)14-9-13(10-18-11-14)12-19-5-7-20-8-6-19;/h9-11H,5-8,12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUISUWZWWUBFQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN3CCOCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Morpholinomethylpyridine-3-boronic acid pinacol ester HCl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/no-structure.png)

![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2820964.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone](/img/structure/B2820975.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2820976.png)

![4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide](/img/structure/B2820978.png)

![N-(4-methoxyphenyl)sulfonyl-N-[4-[(4-methoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2820981.png)